2-(1-methanesulfonylpiperidine-4-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane
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Overview
Description
- The methanesulfonyl group is introduced via sulfonylation, using reagents like methanesulfonyl chloride in the presence of a base such as triethylamine.
Construction of the Spiro[3.3]heptane Core:
- The spirocyclic structure is formed through a [2+2] cycloaddition reaction, often involving alkenes and isocyanates. This step is crucial for establishing the spiro linkage.
Final Assembly:
- The final compound is assembled by coupling the piperidine and spiro[3.3]heptane fragments, typically using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up reactions, optimizing reaction conditions, and employing continuous flow chemistry techniques to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the carbonyl group, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms or functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or halides under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Substituted piperidine derivatives.
Chemistry:
- Used as a scaffold in the design of new chemical entities with potential biological activity.
- Studied for its unique structural properties and reactivity.
Biology:
- Investigated for its potential as a bioisostere in drug design, mimicking the structure and function of other biologically active compounds.
Medicine:
- Explored for its potential therapeutic applications, including as an analgesic or anti-inflammatory agent.
Industry:
- Utilized in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-methanesulfonylpiperidine-4-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane typically involves multiple steps:
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Formation of the Piperidine Ring:
- Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions. Common reagents include amines and carbonyl compounds under acidic or basic conditions.
Mechanism of Action
The mechanism of action of 2-(1-methanesulfonylpiperidine-4-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, potentially enhancing the compound’s affinity and selectivity for its targets. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
2-Azaspiro[3.3]heptane: Shares the spirocyclic core but lacks the methanesulfonyl and phenyl groups.
Piperidine Derivatives: Similar in having the piperidine ring but differ in the attached functional groups and overall structure.
Uniqueness:
- The combination of a spiro[3.3]heptane core with a methanesulfonylpiperidine and phenyl group makes this compound unique, offering distinct chemical and biological properties compared to its analogs.
This detailed overview provides a comprehensive understanding of 2-(1-methanesulfonylpiperidine-4-carbonyl)-6-phenyl-2-azaspiro[33]heptane, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
(1-methylsulfonylpiperidin-4-yl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3S/c1-25(23,24)21-9-7-16(8-10-21)18(22)20-13-19(14-20)11-17(12-19)15-5-3-2-4-6-15/h2-6,16-17H,7-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDXWXDLZKAHLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CC3(C2)CC(C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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